molecular formula C6H5Cl2NO B1586935 2,3-Dichloro-6-methoxypyridine CAS No. 83732-68-7

2,3-Dichloro-6-methoxypyridine

Cat. No.: B1586935
CAS No.: 83732-68-7
M. Wt: 178.01 g/mol
InChI Key: PCVPVMZNHMYIDP-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 and is commonly stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms and one methoxy group . The InChI code for this compound is 1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 178.02 and its InChI code is 1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 .

Scientific Research Applications

Lithiation Pathways

  • Lithiation of Pyridines : The lithiation pathway of pyridines, including derivatives similar to 2,3-Dichloro-6-methoxypyridine, was investigated using deuterated probes. The study found that the presence of H-6 and H-3 protons on the pyridine nucleus is critical for complete C-3 lithiation, indicating a complex lithiation process involving lithium dialkylamides (Gros, Choppin, & Fort, 2003).

Synthesis and Reactivity

  • Synthesis of Pyridine Derivatives : Research has been conducted on synthesizing various derivatives of pyridines, including those related to this compound. For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes (Fan Kai-qi, 2009).
  • Vibrational and Electronic Spectra Studies : Density functional theory studies have been conducted on 2-chloro-6-methoxypyridine to understand its vibrational and electronic spectra. The study involved FTIR and FT-Raman spectra, comparing experimental and theoretical frequencies (Arjunan et al., 2011).

Chemical Reactions and Interactions

  • Reactions with Methoxide and Methanethiolate Ions : A study examined the reactions of halogenated pyridines with sodium isopropanethiolate and methanethiolate, exploring mono- or bis-substitution reactions. These findings can be relevant to understanding the reactivity of compounds like this compound (Testaferri et al., 1985).

Applications in Organic Synthesis

  • Synthesis of Lycopodium Alkaloids : Methoxypyridines, similar to this compound, have been used in the synthesis of Lycopodium alkaloids, demonstrating their utility in complex organic synthesis processes (Bisai & Sarpong, 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

2,3-Dichloro-6-methoxypyridine interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The process includes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway involve the formation of new organic compounds through the coupling of different fragments .

Pharmacokinetics

The compound’s molecular weight (17802) and its physical form (solid) suggest that it may have specific pharmacokinetic properties .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction results in the formation of new carbon–carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s storage temperature (2-8°C in an inert atmosphere) suggests that its stability and efficacy can be affected by temperature and atmospheric conditions .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the synthesis of amines from aldehydes and alkyl halides through the Buchwald-Hartwig amination reaction . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-nitrogen bonds. The nature of these interactions involves the activation of the pyridine ring, allowing it to participate in nucleophilic substitution reactions. Additionally, this compound has been shown to interact with specific biomolecules, enhancing its reactivity and efficiency in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it has been observed to impact cell signaling pathways, affecting the overall cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, this compound can activate certain enzymes, enhancing their catalytic activity and promoting specific biochemical reactions . These interactions result in changes in gene expression, further influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, including changes in metabolic pathways and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism . This compound can affect metabolic flux and alter metabolite levels, leading to changes in overall cellular metabolism . The specific enzymes and cofactors involved in the metabolism of this compound play a crucial role in determining its biochemical activity and effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for determining its efficacy and potential side effects in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions . The effects of this compound on subcellular localization are essential for understanding its role in cellular processes and overall biochemical activity .

Properties

IUPAC Name

2,3-dichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVPVMZNHMYIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232596
Record name 2,3-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-68-7
Record name 2,3-Dichloro-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83732-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-methoxypyridine
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Record name 2,3-Dichloro-6-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-6-methoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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